

BIO5192 hydrate in vivo dosage and administration guide

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Compound of Interest

Compound Name: BIO5192 hydrate

Cat. No.: B15073678

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Application Notes and Protocols for BIO5192 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 hydrate is a potent and selective small molecule inhibitor of the integrin $\alpha 4\beta 1$ (VLA-4).[1][2] VLA-4 plays a crucial role in cell adhesion and migration, and its interaction with its ligand, VCAM-1, is central to the trafficking of hematopoietic stem and progenitor cells (HSPCs) and lymphocytes.[3][4][5] By interrupting the VCAM-1/VLA-4 axis, BIO5192 has demonstrated significant efficacy in mobilizing HSPCs from the bone marrow to the peripheral blood.[3][6] This property makes it a valuable tool for research in hematology, immunology, and regenerative medicine. These application notes provide a comprehensive guide to the in vivo dosage, administration, and relevant experimental protocols for **BIO5192 hydrate**.

Mechanism of Action

BIO5192 selectively binds to $\alpha 4\beta 1$ integrin with high affinity ($K_d < 10$ pM), exhibiting 250- to 1000-fold higher affinity for VLA-4 than for the related $\alpha 4\beta 7$ integrin.[3] This inhibition disrupts the adhesive interactions between HSPCs and the bone marrow niche, as well as the migration of lymphocytes into inflamed tissues, leading to their mobilization into the peripheral circulation.[3][4]

Data Presentation

Table 1: In Vivo Dosage and Administration of **BIO5192** Hydrate in Murine Models

Application	Species	Dosage	Administration Route	Key Findings	Reference
HSPC Mobilization	Mouse	0.001, 0.01, 0.1, 1, or 3 mg/kg	Intravenous (IV)	Dose-dependent increase in HSPC mobilization, with 1 mg/kg resulting in a ~30-fold increase over baseline.[3]	[3]
HSPC Mobilization	Mouse	1 mg/kg	Intravenous (IV)	Peak mobilization observed at 0.5 to 1 hour. [3]	[3]
Combination HSPC Mobilization	Mouse	1 mg/kg BIO5192 (IV) + 5 mg/kg Plerixafor (SC)	IV and Subcutaneous (SC)	Additive effect on progenitor mobilization, peaking at 3 hours.[3]	[3]
Combination HSPC Mobilization	Mouse	1 mg/kg BIO5192 (IV) + G-CSF (250 µg/kg/day x 5 days) + Plerixafor (5 mg/kg SC)	IV, SC	17-fold enhancement in mobilization compared to G-CSF alone. [3][6]	[3][6]

Experimental Autoimmune Encephalomyelitis (EAE)	Rat	30 mg/kg	Subcutaneous (SC), twice daily (bid)	Delayed onset of paralysis associated with EAE.[1][2]
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Table 2: Pharmacokinetic Properties of BIO5192 Hydrate

Parameter	Species	Dosage	Administration Route	Value	Reference
Terminal Half-life (t _{1/2})	Not Specified	1 mg/kg	Intravenous (IV)	1.1 hours	[1][2]
Terminal Half-life (t _{1/2})	Not Specified	3 mg/kg	Subcutaneous (SC)	1.7 hours	[1][2]
Terminal Half-life (t _{1/2})	Not Specified	10 mg/kg	Subcutaneous (SC)	2.7 hours	[1][2]
Terminal Half-life (t _{1/2})	Not Specified	30 mg/kg	Subcutaneous (SC)	4.7 hours	[1][2]
Area Under the Curve (AUC)	Not Specified	3 mg/kg	Subcutaneous (SC)	5,460 hng/ml	[1][2]
Area Under the Curve (AUC)	Not Specified	30 mg/kg	Subcutaneous (SC)	14,175 hng/ml	[1][2]

Experimental Protocols

Protocol 1: Preparation of BIO5192 Hydrate for In Vivo Administration

This protocol describes the reconstitution of **BIO5192 hydrate** for administration in animal models.

Materials:

- **BIO5192 hydrate** powder
- Ethanol
- Propylene glycol
- Sterile water
- Sterile, light-protected tubes
- Vortex mixer

Procedure:

- **BIO5192 hydrate** is supplied as a sterile powder.[3]
- Prepare a vehicle solution of ethanol:propylene glycol:water in a 10:36:54 ratio, adjusted to pH 7.0.[3]
- Reconstitute the **BIO5192 hydrate** powder in the vehicle solution to a final concentration of 200 µg/mL.[3]
- Vortex thoroughly to ensure complete dissolution.
- Prepare fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Note: A different formulation for subcutaneous injection has been described as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Protocol 2: In Vivo HSPC Mobilization in Mice

This protocol details the procedure for inducing HSPC mobilization in mice using **BIO5192 hydrate**.

Materials:

- C57BL/6J x 129Sv/J F1 mice (or other suitable strain)
- Prepared **BIO5192 hydrate** solution (200 µg/mL)
- Sterile syringes and needles for intravenous or subcutaneous injection
- Blood collection supplies (e.g., EDTA tubes, capillary tubes)
- Methylcellulose-based medium for colony-forming unit (CFU) assays

Procedure:

- Administer **BIO5192 hydrate** to mice at the desired dose (e.g., 1 mg/kg) via intravenous injection.[3] For subcutaneous administration, adjust the volume and concentration accordingly.
- Collect peripheral blood at specified time points post-injection (e.g., 0.5, 1, 3, and 6 hours) to assess the peak of mobilization.[3]
- Perform peripheral blood colony-forming unit (CFU) assays to quantify the number of mobilized progenitor cells.[3]
- For combination studies, administer other agents such as Plerixafor (5 mg/kg, SC) or G-CSF (250 µg/kg/day for 5 days, SC) in conjunction with BIO5192.[3]

Protocol 3: Competitive Repopulation Assay

This protocol is used to assess the long-term engraftment potential of HSPCs mobilized by BIO5192.

Materials:

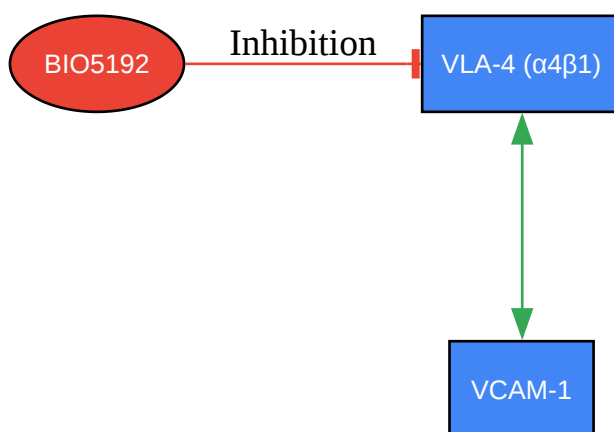
- Lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+)
- Peripheral blood mononuclear cells (PBMCs) from donor mice mobilized with BIO5192
- Congenic competitor bone marrow cells (e.g., CD45.1+)
- Flow cytometer and relevant antibodies (e.g., anti-CD45.1, anti-CD45.2)

Procedure:

- Mobilize HSPCs in donor mice using BIO5192 as described in Protocol 2.
- Isolate PBMCs from the peripheral blood of the mobilized donor mice.
- Lethally irradiate recipient mice.
- Transplant the recipient mice with a mixture of PBMCs from the BIO5192-mobilized donors and a known number of congenic competitor bone marrow cells (e.g., 0.5×10^6 cells).[3]
- At various time points post-transplantation (e.g., 3 months), analyze the peripheral blood of recipient mice using flow cytometry to determine the level of donor chimerism by distinguishing between donor (CD45.2+) and competitor (CD45.1+) cells.[3]
- Successful engraftment is indicated by stable, long-term multilineage chimerism.[3]

Visualizations

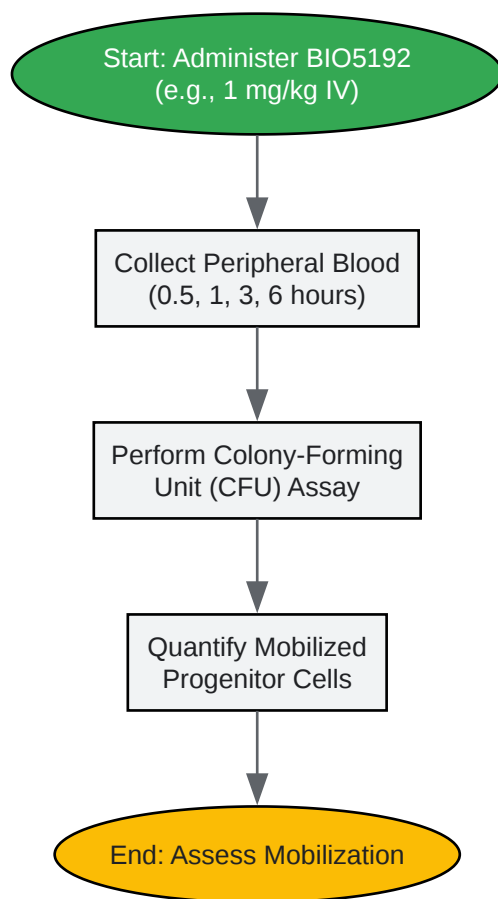
Signaling Pathway



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Caption: BIO5192 inhibits the VLA-4/VCAM-1 adhesion axis.

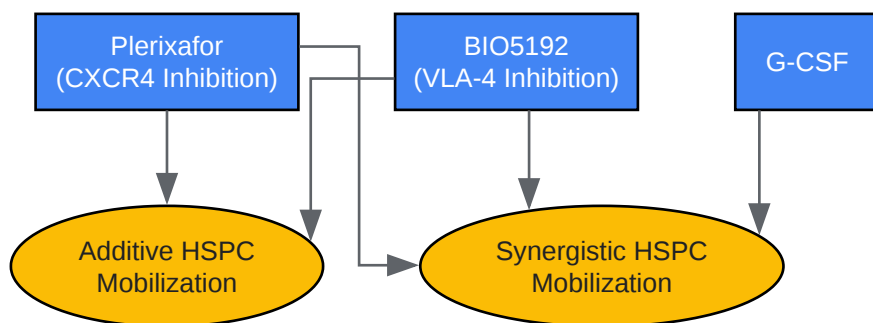
Experimental Workflow



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Caption: Workflow for assessing HSPC mobilization by BIO5192.

Logical Relationship: Combination Therapy



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Caption: BIO5192's additive and synergistic effects in combination therapy.

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